molecular formula C18H16ClF3N2O B10968441 (4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10968441
M. Wt: 368.8 g/mol
InChI Key: LGPKWLSDAKQNDY-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a piperazino group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves the reaction of 4-chlorophenylpiperazine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes .

Medicine

In medicinal chemistry, (4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is investigated for its potential therapeutic properties. It has shown promise as an analgesic agent in preclinical studies, demonstrating efficacy in pain models .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, modulating pain perception and providing analgesic effects. The compound may also interact with other signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Pethidine: Another synthetic opioid with analgesic properties.

    Piminodine: A piperidine derivative with opioid activity.

Uniqueness

(4-CHLOROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct pharmacological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further drug development .

Properties

Molecular Formula

C18H16ClF3N2O

Molecular Weight

368.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClF3N2O/c19-15-6-4-13(5-7-15)17(25)24-10-8-23(9-11-24)16-3-1-2-14(12-16)18(20,21)22/h1-7,12H,8-11H2

InChI Key

LGPKWLSDAKQNDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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